Cas no 1554585-05-5 (methyl 3-amino-2-(oxolan-2-yl)propanoate)

Methyl 3-amino-2-(oxolan-2-yl)propanoate is a versatile chiral building block in organic synthesis, characterized by its oxolane (tetrahydrofuran) and ester functionalities. The presence of both an amino and ester group enhances its reactivity, making it valuable for the preparation of pharmaceuticals, peptidomimetics, and fine chemicals. Its stereochemistry allows for selective transformations, enabling the synthesis of enantiomerically pure compounds. The oxolane ring contributes to structural rigidity, potentially improving binding affinity in target molecules. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. Proper handling under inert conditions is recommended to preserve its stability.
methyl 3-amino-2-(oxolan-2-yl)propanoate structure
1554585-05-5 structure
Product name:methyl 3-amino-2-(oxolan-2-yl)propanoate
CAS No:1554585-05-5
MF:C8H15NO3
MW:173.209602594376
CID:5977634
PubChem ID:83816447

methyl 3-amino-2-(oxolan-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(oxolan-2-yl)propanoate
    • EN300-1818750
    • 1554585-05-5
    • Inchi: 1S/C8H15NO3/c1-11-8(10)6(5-9)7-3-2-4-12-7/h6-7H,2-5,9H2,1H3
    • InChI Key: BFDQHCYJDMHTDW-UHFFFAOYSA-N
    • SMILES: O1CCCC1C(C(=O)OC)CN

Computed Properties

  • Exact Mass: 173.10519334g/mol
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6Ų
  • XLogP3: -0.4

methyl 3-amino-2-(oxolan-2-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1818750-0.25g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
0.25g
$946.0 2023-09-19
Enamine
EN300-1818750-10.0g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
10g
$4421.0 2023-06-02
Enamine
EN300-1818750-1.0g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
1g
$1029.0 2023-06-02
Enamine
EN300-1818750-5g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
5g
$2981.0 2023-09-19
Enamine
EN300-1818750-0.5g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
0.5g
$987.0 2023-09-19
Enamine
EN300-1818750-5.0g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
5g
$2981.0 2023-06-02
Enamine
EN300-1818750-0.1g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
0.1g
$904.0 2023-09-19
Enamine
EN300-1818750-0.05g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
0.05g
$864.0 2023-09-19
Enamine
EN300-1818750-2.5g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
2.5g
$2014.0 2023-09-19
Enamine
EN300-1818750-1g
methyl 3-amino-2-(oxolan-2-yl)propanoate
1554585-05-5
1g
$1029.0 2023-09-19

methyl 3-amino-2-(oxolan-2-yl)propanoate Related Literature

Additional information on methyl 3-amino-2-(oxolan-2-yl)propanoate

Methyl 3-Amino-2-(Oxolan-2-yl)Propanoate (CAS No. 1554585-05-5): An Overview

Methyl 3-amino-2-(oxolan-2-yl)propanoate (CAS No. 1554585-05-5) is a versatile compound with significant potential in various fields of chemistry and biochemistry. This compound, also known as methyl 3-amino-2-(tetrahydrofuran-2-yl)propanoate, has gained attention due to its unique structural features and potential applications in drug discovery, synthetic chemistry, and materials science.

The chemical structure of methyl 3-amino-2-(oxolan-2-yl)propanoate consists of a tetrahydrofuran ring attached to a propanoate moiety, with an amino group at the third position. This combination of functional groups provides the compound with a range of chemical properties that make it suitable for various synthetic transformations and biological studies.

Recent research has highlighted the importance of methyl 3-amino-2-(oxolan-2-yl)propanoate in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the use of this compound as a building block for the synthesis of novel antiviral agents. The researchers found that derivatives of methyl 3-amino-2-(oxolan-2-yl)propanoate exhibited potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2.

In addition to its potential in antiviral drug development, methyl 3-amino-2-(oxolan-2-yl)propanoate has also been investigated for its role in the synthesis of biologically active compounds. A study published in Organic Letters in 2020 reported the use of this compound as a key intermediate in the synthesis of small molecules with anti-inflammatory properties. The researchers demonstrated that derivatives of methyl 3-amino-2-(oxolan-2-yl)propanoate could effectively inhibit the production of pro-inflammatory cytokines, making them promising candidates for the treatment of inflammatory diseases.

The versatility of methyl 3-amino-2-(oxolan-2-yl)propanoate extends beyond pharmaceutical applications. In materials science, this compound has been used as a monomer for the synthesis of functional polymers. A recent study published in Macromolecules explored the use of methyl 3-amino-2-(oxolan-2-yl)propanoate in the preparation of polymeric materials with tunable properties. The researchers found that polymers derived from this monomer exhibited excellent thermal stability and mechanical strength, making them suitable for various industrial applications.

The synthetic accessibility of methyl 3-amino-2-(oxolan-2-yl)propanoate is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of methyl acrylate with an amino alcohol derivative, followed by ring closure to form the tetrahydrofuran ring. This approach provides high yields and excellent purity, making it suitable for large-scale production.

In conclusion, methyl 3-amino-2-(oxolan-2-yl)propanoate (CAS No. 1554585-05-5) is a multifaceted compound with significant potential in various fields. Its unique chemical structure and versatile properties make it an attractive candidate for drug discovery, synthetic chemistry, and materials science applications. Ongoing research continues to uncover new uses and benefits of this compound, further solidifying its importance in modern scientific research.

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